Cas no 1260109-75-8 (Ethyl 4-methylbenzo[b]thiophene-2-carboxylate)

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate is a heterocyclic organic compound featuring a benzo[b]thiophene core substituted with a methyl group at the 4-position and an ester functional group at the 2-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. Its benzo[b]thiophene scaffold is notable for its stability and electronic properties, which are advantageous in medicinal chemistry and material science applications. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
Ethyl 4-methylbenzo[b]thiophene-2-carboxylate structure
1260109-75-8 structure
Product Name:Ethyl 4-methylbenzo[b]thiophene-2-carboxylate
CAS No:1260109-75-8
MF:C12H12O2S
MW:220.287482261658
CID:1038434
PubChem ID:57344027
Update Time:2025-11-02

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-methylbenzo[b]thiophene-2-carboxylate
    • Ethyl 4-methyl-1-benzothiophene-2-carboxylate
    • AK100710
    • ANW-69996
    • CTK8C3358
    • KB-253431
    • SureCN9612657
    • 1260109-75-8
    • A889872
    • SCHEMBL9612657
    • DTXSID10720949
    • Benzo[b]thiophene-2-carboxylic acid, 4-methyl-, ethyl ester
    • Ethyl4-methylbenzo[b]thiophene-2-carboxylate
    • MDL: MFCD23135770
    • Inchi: 1S/C12H12O2S/c1-3-14-12(13)11-7-9-8(2)5-4-6-10(9)15-11/h4-7H,3H2,1-2H3
    • InChI Key: DMRWQRAYBMLLJE-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=CC2C(C)=CC=CC1=2

Computed Properties

  • Exact Mass: 220.05580079g/mol
  • Monoisotopic Mass: 220.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 54.5Ų

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate Security Information

  • Storage Condition:Sealed in dry,2-8°C

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Ethyl 4-methylbenzo[b]thiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1260109-75-8)Ethyl 4-methylbenzo[b]thiophene-2-carboxylate
Order Number:A889872
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:30
Price ($):283.0
Email:sales@amadischem.com

Additional information on Ethyl 4-methylbenzo[b]thiophene-2-carboxylate

Comprehensive Guide to Ethyl 4-methylbenzo[b]thiophene-2-carboxylate (CAS No. 1260109-75-8): Properties, Applications, and Market Insights

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate (CAS No. 1260109-75-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This benzo[b]thiophene derivative features a carboxylate ester functional group, making it a versatile intermediate for various synthetic applications. With the growing demand for heterocyclic compounds in drug discovery, this molecule has become increasingly relevant in modern chemistry.

The compound belongs to the class of benzothiophene carboxylates, which are known for their unique electronic properties and structural diversity. Researchers have shown particular interest in 4-methylbenzo[b]thiophene derivatives due to their potential applications in developing new therapeutic agents and advanced materials. The ethyl ester modification at the 2-position enhances the compound's solubility and reactivity, making it particularly valuable in organic synthesis.

Recent studies highlight the importance of benzo[b]thiophene-based compounds in medicinal chemistry, especially in the development of kinase inhibitors and anti-inflammatory agents. The methyl substitution at the 4-position of the benzothiophene core can significantly influence the compound's biological activity and physicochemical properties. This structural feature makes Ethyl 4-methylbenzo[b]thiophene-2-carboxylate a promising building block for drug discovery programs targeting various diseases.

In material science, benzothiophene derivatives have gained prominence for their applications in organic electronics. The conjugated system of Ethyl 4-methylbenzo[b]thiophene-2-carboxylate makes it potentially useful in the development of organic semiconductors, photovoltaic materials, and light-emitting diodes (OLEDs). Researchers are particularly interested in how the methyl and ester substituents affect the compound's electronic properties and thin-film formation characteristics.

The synthesis of Ethyl 4-methylbenzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions starting from commercially available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing importance of sustainable practices in chemical manufacturing. The compound's high purity grade is crucial for research applications, with HPLC and NMR being standard characterization techniques.

Market analysis indicates steady growth in demand for specialty benzothiophene compounds, driven by pharmaceutical R&D and advanced materials development. The global market for heterocyclic building blocks is projected to expand significantly, with Ethyl 4-methylbenzo[b]thiophene-2-carboxylate occupying a niche but important segment. Custom synthesis services and catalog suppliers are increasingly offering this compound to meet research needs.

From a regulatory perspective, Ethyl 4-methylbenzo[b]thiophene-2-carboxylate is generally classified as a research chemical with no significant restrictions in most jurisdictions. However, researchers should always verify local regulations before procurement or use. Proper handling procedures should be followed, including the use of personal protective equipment and adequate ventilation when working with this compound in laboratory settings.

The future outlook for benzo[b]thiophene chemistry appears promising, with ongoing research exploring novel applications in medicinal chemistry, materials science, and chemical biology. As synthetic methodologies advance and computational tools improve for predicting the properties of heterocyclic systems, compounds like Ethyl 4-methylbenzo[b]thiophene-2-carboxylate will likely play increasingly important roles in scientific innovation.

For researchers seeking high-quality Ethyl 4-methylbenzo[b]thiophene-2-carboxylate, several reputable suppliers offer this compound in various quantities and purity grades. When sourcing this material, it's essential to request comprehensive analytical data including HPLC chromatograms and spectroscopic characterization to ensure product quality meets research requirements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1260109-75-8)Ethyl 4-methylbenzo[b]thiophene-2-carboxylate
A889872
Purity:99%
Quantity:1g
Price ($):283.0
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